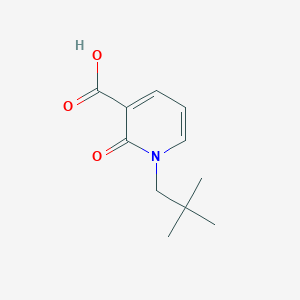

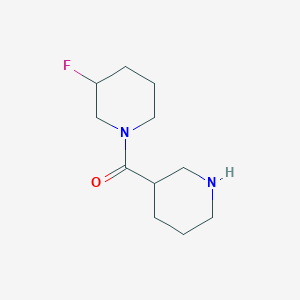

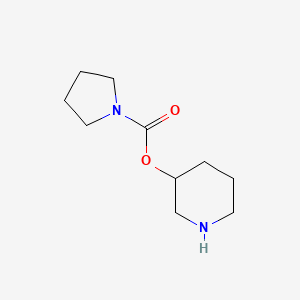

5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole

カタログ番号 B1473740

CAS番号:

1381944-74-6

分子量: 259.12 g/mol

InChIキー: DWQQECVXVLCKHZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Role in Multicomponent Reactions

- Field : Medicinal and Pharmaceutical Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

- Method : Multicomponent reactions (MCRs) offer access to complex molecules .

- Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .

-

Activator of E3 Ligase

- Field : Biochemistry

- Application : This molecule is an activator of E3 ligase, which ubiquitinylates proteins for proteolysis .

- Method : The structure may be further derivatized via substitution at fluorine or bromine .

- Results : This application could potentially be used in the field of proteomics .

-

Antibacterial and Antimycobacterial Activities

- Field : Pharmacology

- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .

- Method : These compounds can be synthesized and tested against various bacterial and mycobacterial strains .

- Results : These compounds have shown promising results in inhibiting the growth of these organisms .

-

Anti-inflammatory and Antitumor Activities

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., anti-inflammatory, anticancer .

- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .

- Results : These compounds have shown promising results in reducing inflammation and inhibiting tumor growth .

-

Antidiabetic and Anti-allergic Activities

- Field : Pharmacology

- Application : The derivatives of 1, 3-diazole show different biological activities such as antidiabetic, anti-allergic .

- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .

- Results : These compounds have shown promising results in managing diabetes and allergies .

-

Synthesis of Selected Alkaloids

- Field : Organic Chemistry

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Rapid Synthesis of 1,2,3-Trisubstituted Indoles

- Field : Organic & Biomolecular Chemistry

- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results : The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

将来の方向性

特性

CAS番号 |

1381944-74-6 |

|---|---|

製品名 |

5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole |

分子式 |

C10H12BrFN2 |

分子量 |

259.12 g/mol |

IUPAC名 |

5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |

InChI |

InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |

InChIキー |

DWQQECVXVLCKHZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC(=C(C=C2CN1C)Br)F |

正規SMILES |

CCN1C2=CC(=C(C=C2CN1C)Br)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

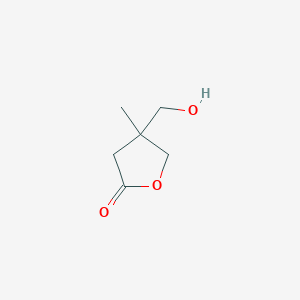

4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone

1142950-59-1

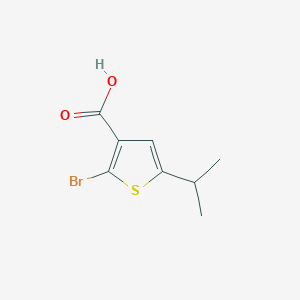

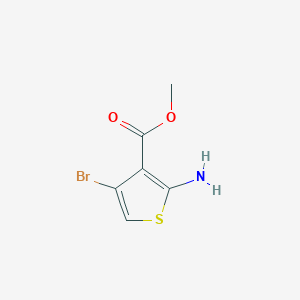

Methyl 2-amino-4-bromothiophene-3-carboxylate

123946-22-3

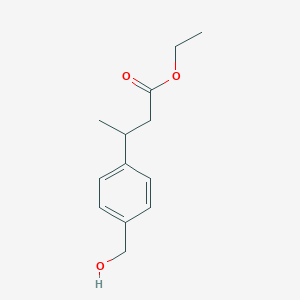

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate

158770-93-5

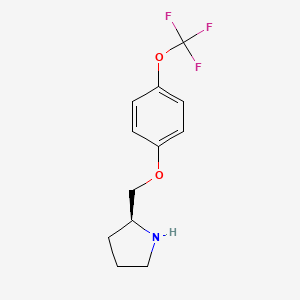

![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)

![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)